molecular formula C9H9BrO B017258 2-Bromo-4'-methylacetophenone CAS No. 619-41-0

2-Bromo-4'-methylacetophenone

Cat. No. B017258
CAS RN: 619-41-0
M. Wt: 213.07 g/mol
InChI Key: KRVGXFREOJHJAX-UHFFFAOYSA-N
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Description

2-Bromo-4'-methylacetophenone is a brominated aromatic ketone with significant importance in organic synthesis. It serves as a building block in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Its molecular structure consists of a bromine atom attached to the benzene ring, which is further substituted with a methyl group and an acetophenone moiety.

Synthesis Analysis

The synthesis of 2-Bromo-4'-methylacetophenone typically involves the bromination of 4'-methylacetophenone. Various methodologies can be employed for the bromination process, including the use of brominating agents under controlled conditions to ensure the selective addition of the bromine atom at the desired position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of 2-Bromo-4'-methylacetophenone features a benzene ring substituted with a bromine atom and a methyl group, along with an acetophenone group attached to the ring. This structure is crucial for its reactivity and the types of chemical reactions it can undergo. The presence of the bromine atom makes it a valuable intermediate for further functionalization.

Chemical Reactions and Properties

2-Bromo-4'-methylacetophenone is reactive towards nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. It also participates in cross-coupling reactions, making it a versatile intermediate in organic synthesis. The ketone group enables it to undergo reactions typical of carbonyl compounds, including condensation and reduction reactions.

Physical Properties Analysis

The physical properties of 2-Bromo-4'-methylacetophenone, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining its behavior in different solvents and conditions, which is crucial for its application in synthesis processes.

Chemical Properties Analysis

Chemically, 2-Bromo-4'-methylacetophenone is characterized by its reactivity patterns, particularly its ability to undergo nucleophilic substitution and participate in various coupling reactions. Its chemical stability, reactivity towards different reagents, and the conditions required for its transformations are critical for its application in organic synthesis.

References (Sources)

  • Synthon Modularity in Cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic Acids: Type I and Type II Halogen···Halogen Interactions (Srinu Tothadi et al., 2013)
  • A Practical Synthesis of 2-Fluoro-4-bromobiphenyl (Yanan Qiu et al., 2009)
  • Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (P. Roy, 2021)

Scientific Research Applications

  • Carbonic Anhydrase Inhibitory Properties : Novel bromophenols, including derivatives of 2-Bromo-4'-methylacetophenone, show promising carbonic anhydrase inhibitory properties. This has potential benefits for treating conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).

  • Antioxidant Effects : 2-Bromo-4'-nitroacetophenone, a closely related compound, demonstrates an antioxidant effect and influences the lifespan of C. elegans through the insulin pathway (Han, 2018).

  • Photoinduced DNA Cleavage : 4'-Bromoacetophenone-pyrrolecarboxamide conjugates, which include 2-Bromo-4'-methylacetophenone derivatives, show potential as photoinducible DNA cleaving agents with sequence selectivities (Wender & Jeon, 1999).

  • Chromatography Applications : 4'-Bromophenacyl trifluoromethanesulfonate ester, derived from bromoacetophenone, offers a stable and effective method for derivatizing carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (Ingalls et al., 1984).

  • Biofield Energy Treatment : Biofield energy treatment on 4-Bromoacetophenone can significantly reduce crystallite size, enhancing its physico-chemical properties and potential applications in organic coupling reactions and biological applications (Trivedi et al., 2015).

  • Synthesis of Related Compounds : Research includes the synthesis of various compounds like 2-hydroxy-6-methylacetophenone, a natural product found in ants, and 2-acetoxy-6-methylacetophenone, a novel compound, using methods involving 2-Bromo-4'-methylacetophenone (Jones et al., 1981).

  • Suzuki Coupling Reaction : The Suzuki coupling reaction has been used to synthesize 4′-alkyl-2′-hydroxyacetophenones, key intermediates for the synthesis of lipoflavonoids, using derivatives of 2-Bromo-4'-methylacetophenone (Pouget et al., 2013).

  • Extraction Efficiency for Tantalum : 4-MAcPh, a derivative of 2-Bromo-4'-methylacetophenone, significantly improves extraction efficiency for Tantalum compared to methyl isobutyl ketone, suggesting its utility in liquid-liquid extraction processes (Toure et al., 2018).

Safety And Hazards

2-Bromo-4’-methylacetophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Future directions for 2-Bromo-4’-methylacetophenone could involve its use in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . It could also be used in the esterification of carboxylic acids .

properties

IUPAC Name

2-bromo-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGXFREOJHJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210929
Record name 2-Bromo-4'-methylacetophenone
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-methylacetophenone

CAS RN

619-41-0
Record name 4-Methylphenacyl bromide
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Record name 2-Bromo-4'-methylacetophenone
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Record name 2-Bromo-4'-methylacetophenone
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Record name 2-bromo-4'-methylacetophenone
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Record name 2-Bromo-4'-methylacetophenone
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Synthesis routes and methods I

Procedure details

To a stirring solution of 20 g (150 mmol) of 4-methylacetophenone in 100 mL of glacial acetic acid was added catalytic amount of HBr (0.5 mL) followed by 21.40 g (134 mmol) of bromine dissolved in acetic acid (30 mL) dropwise at 10-15° C. The reaction mixture was stirred at 25-35° C. for 5 hrs, then poured into water (100 mL). The solid that separated was filtered to give the required product (20 g, 65%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
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reactant
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Quantity
100 mL
Type
solvent
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Quantity
21.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 1-p-tolyl-ethanone (0.5 g, 4.16 mmol) in dichloromethane-methanol (50 ml-20 mL) was added tetrabutylammonium tribromide (2.2 g, 4.58 mmol) at room temperature. The mixture was stirred until the orange color faded. The solvent was then distilled under reduced pressure and the resulting precipitate was extracted with ethyl acetate. The organic layer was dried over sodium sulfate and evaporated in vacuo to give a residue which was purified by flash column chromatography to yield the desired product 2-bromo-1-p-tolyl-1-ethanone (0.74 g, 84%). 1H NMR (300 MHz, DMSO-d6) δ 2.39 (s, 3H), 4.89 (s, 2H), 7.37 (d, 2H), 7.89 (d, 2H); ESI-MS (MK): 213 and 215.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
G Sun, L Cai, H Cui, Y Hu, J Wang, M Wang, J Zhu… - Dyes and …, 2022 - Elsevier
… WP5⊃NPT-SR101 ALHS was successfully utilized as nanoreactors to catalyze the free-radical dehalogenation reactions of 2-bromo-acetophenone, 2-bromo-4′-methylacetophenone, …
Number of citations: 8 www.sciencedirect.com
VD Dyachenko, IE Dyachenko - Russian Journal of General Chemistry, 2011 - Springer
… The use of 2-bromo-4'-methylacetophenone II in this reaction as the alkylating agent led unexpectedly to the crossrecyclization of the pyrimidine fragment of the heterocyclic system I …
Number of citations: 1 link.springer.com
G Bagdžiūnas, R Lytvyn - Вісник Львівського університету. Серія …, 2018 - irbis-nbuv.gov.ua
… 1,4-di-p-tolylbutane-1,4-dione was synthesized via one-flask ZnCl2·Et3N·t-BuOH mediated cascade condensation of 4-methylacetophenone and 2-bromo-4'-methylacetophenone. Non…
Number of citations: 3 www.irbis-nbuv.gov.ua
T Utsukihara, S Okada, N Kato, CA Horiuchi - Journal of Molecular …, 2007 - Elsevier
… However, 2-bromo-4′-methylacetophenone (6) gave 2-hydroxy-4′-methylacetophenone (6a) with in 35% yield. Furthermore, biotransformation of 2-bromo-4′-chloroacetophenone (8…
Number of citations: 21 www.sciencedirect.com
M Masaki, K Fukui, M Ohta - The Journal of Organic Chemistry, 1967 - ACS Publications
… Analogous reactions of 2-bromo-4'-nitroacetophenone oxime (lb), 2-bromo-4'-methylacetophenone oxime (lc), and 2-bromo-4'-chloroacetophenone oxime (Id) with 2 resulted in the …
Number of citations: 71 pubs.acs.org
R Janciene, A Vektariene, Z Stumbreviciute… - Monatshefte für Chemie …, 2011 - Springer
… The treatment of 3-methylbenzodiazepine-2-thione 5 with 2-bromo-4′-methylacetophenone [X = CH 3 (a)] gave the thiazolobenzodiazepine 14a. A trace of the corresponding …
Number of citations: 11 link.springer.com
MS Ali, J Ullah, M Lateef, S Iqbal… - Journal of the …, 2022 - search.ebscohost.com
… 2bromoacetophenone, 2-bromo-4'-nitroacetophenone, 2-bromo-4'-methylacetophenone and 2-bromo-4'bromoacetophenone. Their reactions with vanillic acid (1) were to be …
Number of citations: 2 search.ebscohost.com
Y Huang, X He, X Lin, M Rong, Z Weng - Organic letters, 2014 - ACS Publications
The CF 3 S-substituted moiety serves as an important structural element in many bioactive molecules. A versatile copper catalyst that allowed for trifluoromethylthiolation of primary and …
Number of citations: 100 pubs.acs.org
SD Barchéchath, RI Tawatao, M Corr… - Journal of medicinal …, 2005 - ACS Publications
… with 2-bromo-4‘-methylacetophenone to give 64 (Scheme 3). In addition, a non-ring-closable PFT-α analogue 65 was prepared by reaction of 2-bromo-4‘-methylacetophenone with 2-…
Number of citations: 111 pubs.acs.org
C Hedberg, PG Andersson - Advanced Synthesis & Catalysis, 2005 - Wiley Online Library
… The synthesis of 7 starts with the condensation of 2’bromo-4’-methylacetophenone with benzaldehyde to give the suitable brominated chalcone in high yield. Palladium-catalyzed Heck …
Number of citations: 58 onlinelibrary.wiley.com

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